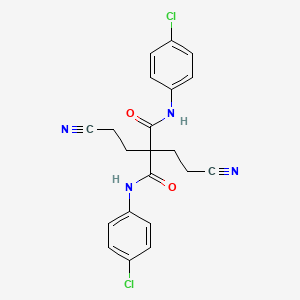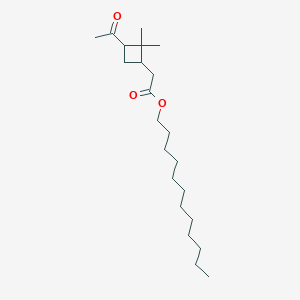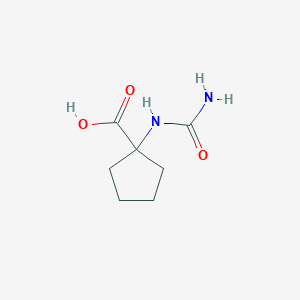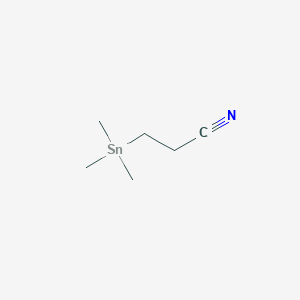
Uranium sulfide (US2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uranium sulfide (US2) is an inorganic chemical compound composed of uranium in the +4 oxidation state and sulfur in the -2 oxidation state. It appears as black crystals and is known for its radioactive properties. Uranium sulfide belongs to the class of uranium monochalcogenides, which also includes uranium selenide (USe) and uranium telluride (UTe). These compounds crystallize in a rock-salt structure and exhibit interesting magnetic properties at low temperatures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Uranium sulfide can be synthesized through various methods. One common approach involves the reaction of uranium metal with hydrogen sulfide gas at elevated temperatures. Another method uses uranium chloride (UCl4) as a precursor, reacting it with aluminum and hydrogen sulfide to produce uranium sulfide . Additionally, a single-source precursor approach has been developed, utilizing uranium thioamidate complexes. This method allows for shorter reaction times and milder conditions, resulting in the formation of uranium sulfide without the inclusion of oxygen .
Industrial Production Methods: Industrial production of uranium sulfide typically involves high-temperature reactions between uranium oxides or uranium metal with sulfur or hydrogen sulfide. These reactions are carried out in controlled environments to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Uranium sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized by oxygen at high temperatures to form uranium oxides and sulfur oxides . It can also react with metals or metal sulfides to form ternary compounds such as Rhodium Uranium Trisulfide (RhUS3) and Barium Copper Uranium Pentasulfide (Ba2Cu2US5) .
Common Reagents and Conditions:
Oxidation: High-temperature reaction with oxygen.
Reduction: Reaction with hydrogen sulfide or other reducing agents.
Substitution: Reaction with metal sulfides or metals.
Major Products Formed:
Oxidation: Uranium oxides (e.g., U3O8) and sulfur oxides.
Reduction: Uranium sulfide (US2).
Substitution: Ternary compounds like RhUS3 and Ba2Cu2US5.
Applications De Recherche Scientifique
Uranium sulfide has several scientific research applications due to its unique properties:
Magnetic Studies: Uranium sulfide exhibits ferromagnetism at low temperatures, making it a subject of interest in magnetic studies.
Material Science:
Nuclear Research: Uranium sulfide is used in nuclear research due to its radioactive properties and potential as a nuclear fuel.
Mécanisme D'action
The mechanism by which uranium sulfide exerts its effects is primarily related to its magnetic properties. The ferromagnetic order in uranium sulfide is responsible for its low-temperature rhombohedral distortion. This distortion is believed to be due to the large magnetic anisotropy of the compound. Theoretical calculations suggest that the reduction in electronic band energy drives the pressure-induced structural changes .
Comparaison Avec Des Composés Similaires
- Uranium Selenide (USe)
- Uranium Telluride (UTe)
Comparison: Uranium sulfide, uranium selenide, and uranium telluride all belong to the class of uranium monochalcogenides and share a similar rock-salt structure. uranium sulfide is unique in its magnetic properties and structural distortions under pressure. While uranium selenide and uranium telluride also exhibit interesting properties, uranium sulfide’s ferromagnetism and structural behavior make it particularly noteworthy .
Propriétés
Numéro CAS |
12039-14-4 |
|---|---|
Formule moléculaire |
S2U |
Poids moléculaire |
302.16 g/mol |
Nom IUPAC |
bis(sulfanylidene)uranium |
InChI |
InChI=1S/2S.U |
Clé InChI |
WVIWNKNSEUCOOX-UHFFFAOYSA-N |
SMILES canonique |
S=[U]=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


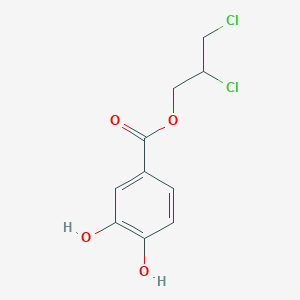
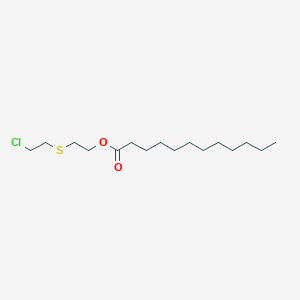
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)
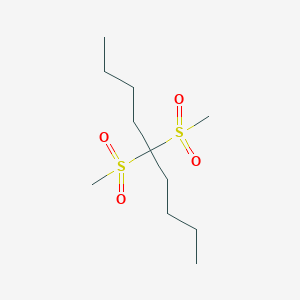

![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)
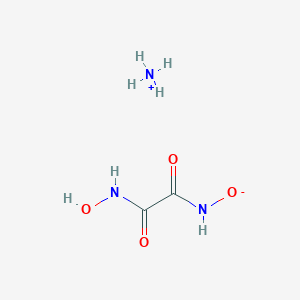
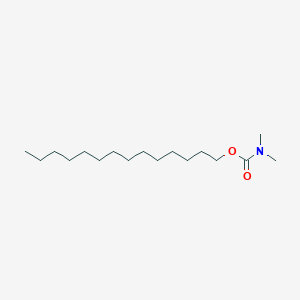
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
